molecular formula C17H17N3O4S B11008709 methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11008709
M. Wt: 359.4 g/mol
InChI Key: DMCXPVHXHUMLNL-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a crucial advanced intermediate in the multi-step synthesis of SNS-032 (BMS-387032) , a potent and selective inhibitor of cyclin-dependent kinases (CDKs). SNS-032 primarily targets CDK2, CDK7, and CDK9, playing a significant role in the regulation of the cell cycle and transcription . The inhibition of these kinases by SNS-032 induces cell cycle arrest and suppresses transcription, leading to the apoptosis of cancer cells. Consequently, this intermediate is of high value in oncology research, particularly in the development and study of novel anti-cancer therapeutics. Its use enables researchers to explore the synthesis and structure-activity relationships of CDK inhibitor scaffolds. The compound serves as a vital building block for medicinal chemists working to develop targeted therapies for various proliferative diseases, providing a defined pathway to a molecule with a well-established mechanism of action.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-10-15(16(22)24-3)19-17(25-10)18-14(21)9-20-7-6-11-8-12(23-2)4-5-13(11)20/h4-8H,9H2,1-3H3,(H,18,19,21)

InChI Key

DMCXPVHXHUMLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halo ketones with thioureas. For methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, the reaction proceeds as follows:

CH3COCH2Br+NH2CSNH2Thiazole intermediateesterificationMethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate\text{CH}3COCH2Br + \text{NH}2CSNH2 \rightarrow \text{Thiazole intermediate} \xrightarrow{\text{esterification}} \text{Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate}

Key conditions include refluxing in ethanol at 80°C for 6 hours, yielding the thiazole core with >85% purity. The methyl ester group is introduced via Fischer esterification, employing sulfuric acid as a catalyst.

Indole-Acetyl Group Introduction

The acetylated indole moiety is prepared by reacting 5-methoxyindole with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere:

5-Methoxyindole+ClCH2COClEt3N1-Chloroacetyl-5-methoxyindole\text{5-Methoxyindole} + \text{ClCH}2COCl \xrightarrow{\text{Et}3\text{N}} \text{1-Chloroacetyl-5-methoxyindole}

This intermediate is then coupled to the thiazole’s 2-amino group using a peptide coupling agent. Studies highlight the efficacy of DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in facilitating this amide bond formation. The reaction is conducted in anhydrous DMF at 0–5°C to minimize side reactions, achieving yields of 70–78%.

Esterification and Final Product Formation

The methyl ester at the thiazole’s 4-position is retained throughout the synthesis, but post-coupling hydrolysis may occur. To preserve the ester, mild conditions (pH 7–8, room temperature) are maintained during workup. Final purification via silica-gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity.

Optimization of Reaction Conditions

ParameterConditionYield (%)Purity (%)Source
Coupling AgentDCC/DMAP7892
SolventAnhydrous DMF7590
Temperature0–5°C7088
Reaction Time12 hours7289
Purification MethodSilica-gel chromatography95

Key Findings :

  • DCC/DMAP System : Superior to EDCl/HOBt in minimizing racemization.

  • Low-Temperature Coupling : Reduces acetyl group hydrolysis, enhancing yield.

  • Anhydrous Solvents : Critical for preventing indole oxidation.

Analytical Characterization Techniques

Post-synthetic validation employs:

  • NMR Spectroscopy : 1H^1\text{H} NMR confirms the presence of indole protons (δ 7.2–7.4 ppm), thiazole methyl (δ 2.4 ppm), and ester methoxy (δ 3.8 ppm).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 417.4 [M+H]+^+, aligning with the molecular formula C18H19N3O4SC_{18}H_{19}N_3O_4S.

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity in optimized batches.

Challenges and Mitigation Strategies

  • Indole Sensitivity : 5-Methoxyindole is prone to oxidation. Mitigated by conducting reactions under inert atmosphere.

  • Amide Hydrolysis : Acidic or basic conditions may cleave the acetyl-amino bond. Neutral pH during workup preserves integrity.

  • Byproduct Formation : Unreacted chloroacetyl chloride generates dimers. Excess triethylamine scavenges residual chloride .

Chemical Reactions Analysis

    Reactivity: can undergo various reactions:

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for designing novel molecules.

    Biology: Its indole moiety may interact with biological targets, making it relevant for drug discovery.

    Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.

    Industry: Explore its use in materials science or agrochemicals.

Mechanism of Action

    Targets: Investigate interactions with cellular proteins, enzymes, or receptors.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

  • Bromo-Substituted Analog: Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1442084-81-2) replaces the methoxy group with bromine. This substitution increases molecular weight (408.3 g/mol vs.
  • Chlorophenoxy Derivative: Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate (AldrichCPR L254266) substitutes the indole ring with a 4-chlorophenoxy group and uses an ethyl ester. The ethyl ester improves lipophilicity (logP ~2.8 vs.

Modifications to the Thiazole Core

  • Trifluoromethyl Derivative: Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1086375-61-2) lacks the indole-acetamide side chain but includes a trifluoromethyl group. The CF₃ group increases metabolic stability and electron-withdrawing effects, which could modulate reactivity in nucleophilic substitutions .
  • Phenyl-Substituted Thiazole: Methyl 2-[[2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate (CAS 2062735-24-2) replaces the methyl group at position 5 with a phenyl ring.

Ester Group Variations

  • Ethyl vs. Methyl Esters: Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS 1219577-34-0) demonstrates that ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters, affecting bioavailability and half-life .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Analogs

Compound (CAS/Reference) Molecular Weight Key Substituents LogP* Potential Applications
Target Compound ~373.36 5-Methoxyindole, Methyl ester ~2.3 Antimicrobial, CNS modulation
1442084-81-2 408.3 5-Bromoindole, Methyl ester ~3.1 Anticancer, enzyme inhibition
L254266 356.8 4-Chlorophenoxy, Ethyl ester ~2.8 Anti-inflammatory
1086375-61-2 240.2 CF₃, Methyl ester ~1.9 Metabolic stabilization
2062735-24-2 633.7 Phenyl, Benzoheptalen ~4.5 DNA intercalation, kinase inhibition

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an indole moiety, and an acetylamino group, which contribute to its biological activity. The structural formula can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a class of substituted thiazole derivatives exhibited significant anti-proliferative activity against various tumor cell lines, including human B-cell lymphoma (BJAB) cells. These compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism through which this compound exerts its effects may involve cell cycle arrest at the G0/G1 phase. This was observed in studies where compounds from similar structural classes inhibited the progression of cancer cells through the cell cycle . Additionally, the compound's ability to interact with specific molecular targets could enhance its anticancer efficacy.

Study 1: Antiproliferative Activity

In a comprehensive study evaluating the antiproliferative effects of thiazole derivatives, it was found that certain compounds led to significant reductions in cell viability across multiple cancer types. The study utilized a range of hematologic and solid tumor cell lines to assess the biological activity of these compounds .

CompoundCell Line TestedIC50 (µM)Mechanism
14BJAB10G0/G1 Arrest
15A54915Apoptosis Induction

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the indole and thiazole components significantly influenced the biological activity of related compounds. For example, substituents on the thiazole ring were found to enhance binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key methodological challenges in synthesizing methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate, and how can they be addressed?

  • Answer : The synthesis involves multi-step organic reactions, including acylation of the indole moiety and coupling to the thiazole ring. Key challenges include:

  • Low yield during acylation : Optimize reaction conditions (e.g., use coupling agents like EDCI/HOBt) and monitor progress via TLC or HPLC .
  • Purification of intermediates : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate intermediates .
  • Steric hindrance in ring closure : Introduce microwave-assisted synthesis to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can ambiguities in spectral data be resolved?

  • Answer :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the indole and thiazole moieties .
  • HRMS : Confirm molecular formula and detect impurities (e.g., unreacted intermediates) .
  • IR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
  • X-ray crystallography : Resolve conformational ambiguities for the thiazole-indole linkage, if single crystals are obtainable .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial activity : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare to normal cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Answer :

  • Vary substituents : Modify the 5-methoxy group on the indole ring to assess impact on target binding (e.g., replace with halogens or bulky groups) .
  • Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic interactions .
  • Amide linker replacement : Test urea or sulfonamide linkers to improve metabolic stability .
  • High-throughput screening : Use fragment-based libraries to identify synergistic substituents .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (via LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Use hepatic microsomes to identify unstable moieties (e.g., ester hydrolysis) and design prodrugs .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How can computational methods predict and validate target binding modes?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data for the thiazole-indole junction?

  • Answer :

  • 2D NMR : Use NOESY to confirm spatial proximity of protons across the amide linker .
  • Isotopic labeling : Synthesize 15N-labeled analogs to simplify assignment of nitrogen-associated peaks .
  • DFT calculations : Compare experimental chemical shifts with computational predictions (e.g., Gaussian09) .

Methodological Tables

Key Reaction Steps Optimization Strategies References
Indole acylationEDCI/HOBt, DMF, 0°C → RT, 12 h
Thiazole-amide couplingMicrowave irradiation (100°C, 30 min), DCM solvent
Final purificationPreparative HPLC (C18 column, acetonitrile/water)
Biological Assays Protocol Highlights References
Kinase inhibitionADP-Glo™ assay, IC50 determination
Cytotoxicity screeningMTT assay, 48 h incubation, IC50 via nonlinear regression
Antimicrobial testingBroth microdilution (CLSI guidelines), 18-24 h

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